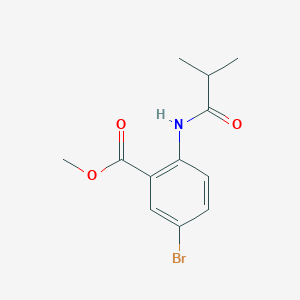
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom and a methylpropanoylamino group attached to a benzoate ester. This compound is often utilized in the synthesis of more complex molecules and has applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate typically involves the esterification of 5-bromo-2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 5-bromo-2-aminobenzoate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction and oxidation can lead to different amine and carboxylate derivatives.
科学研究应用
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methylpropanoylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological processes by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.
相似化合物的比较
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-aminobenzoate: Lacks the methylpropanoylamino group, making it less versatile in certain reactions.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of the methylpropanoylamino group, leading to different reactivity and applications.
Methyl 3-amino-5-bromo-2-methylbenzoate: Has an amino group in a different position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields.
属性
IUPAC Name |
methyl 5-bromo-2-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUWFHTDVSBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
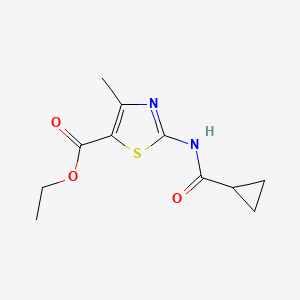

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2873421.png)
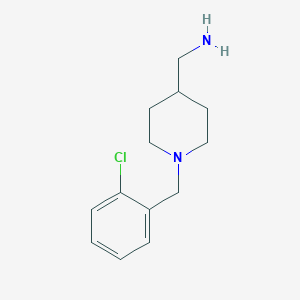
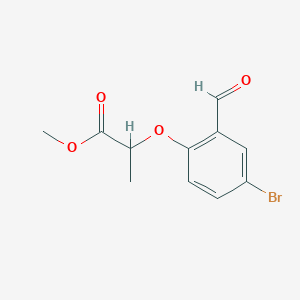
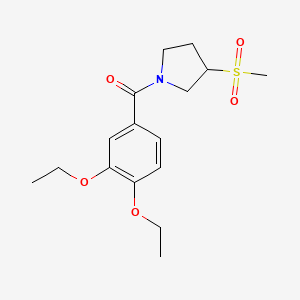
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2873427.png)
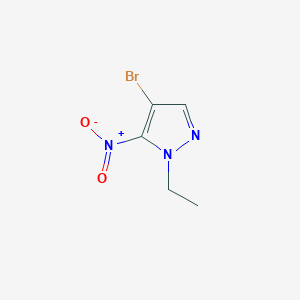
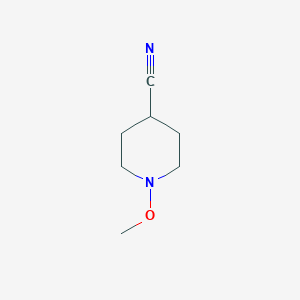
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[(1E)-2-cyano-2-(thiophen-3-yl)eth-1-en-1-yl]amino}benzoic acid](/img/structure/B2873432.png)
![[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate](/img/structure/B2873433.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)
